molecular formula C7H13NO B6205554 8-methyl-2-oxa-6-azaspiro[3.4]octane CAS No. 2110933-59-8

8-methyl-2-oxa-6-azaspiro[3.4]octane

Cat. No. B6205554
CAS RN: 2110933-59-8
M. Wt: 127.2
InChI Key:
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Description

8-methyl-2-oxa-6-azaspiro[3.4]octane is a chemical compound . It is also known as 1-Oxa-6-azaspiro[3.4]octane . It has a molecular weight of 113.16 .


Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane, which is structurally similar to 8-methyl-2-oxa-6-azaspiro[3.4]octane, has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .


Molecular Structure Analysis

The molecular structure of 8-methyl-2-oxa-6-azaspiro[3.4]octane can be represented by the InChI code: 1S/C6H11NO/c1-3-7-5-6(1)2-4-8-6/h7H,1-5H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 8-methyl-2-oxa-6-azaspiro[3.4]octane are not mentioned in the search results, the compound is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives .


Physical And Chemical Properties Analysis

8-methyl-2-oxa-6-azaspiro[3.4]octane is a solid at room temperature . It has a molecular weight of 113.16 .

Safety and Hazards

8-methyl-2-oxa-6-azaspiro[3.4]octane should be stored in a refrigerator . The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-methyl-2-oxa-6-azaspiro[3.4]octane involves the reaction of 2-methyl-1,3-propanediol with 2-aminoethanol to form the intermediate 2-methyl-2-(2-hydroxyethyl)oxolane. This intermediate is then reacted with 1,3-dibromopropane to form the spirocyclic compound.", "Starting Materials": [ "2-methyl-1,3-propanediol", "2-aminoethanol", "1,3-dibromopropane" ], "Reaction": [ "Step 1: 2-methyl-1,3-propanediol is reacted with 2-aminoethanol in the presence of a base such as sodium hydroxide to form 2-methyl-2-(2-hydroxyethyl)oxolane.", "Step 2: 1,3-dibromopropane is added to the reaction mixture and heated to form the spirocyclic compound 8-methyl-2-oxa-6-azaspiro[3.4]octane.", "Step 3: The product is purified by column chromatography or recrystallization." ] }

CAS RN

2110933-59-8

Molecular Formula

C7H13NO

Molecular Weight

127.2

Purity

95

Origin of Product

United States

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